2-Acetoxy-4'-iodobenzophenone
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Overview
Description
2-Acetoxy-4’-iodobenzophenone: is a chemical compound belonging to the family of benzophenones. It is characterized by the presence of an acetoxy group at the second position and an iodine atom at the fourth position of the benzophenone structure. This compound is known for its unique properties and is widely used in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-4’-iodobenzophenone typically involves the acetylation of 4’-iodobenzophenone. One common method includes the reaction of 4’-iodobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of 2-Acetoxy-4’-iodobenzophenone .
Industrial Production Methods
In an industrial setting, the production of 2-Acetoxy-4’-iodobenzophenone can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-4’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone are commonly used for nucleophilic substitution reactions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the carbonyl group.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the acetoxy group.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atom.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
2-Acetoxy-4’-iodobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-iodobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The iodine atom can also be involved in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Acetoxy-4’-iodobenzophenone can be compared with other similar compounds, such as:
4-Acetoxy-2’-iodobenzophenone: This compound has the acetoxy group at the fourth position and the iodine atom at the second position, resulting in different chemical properties and reactivity.
2-Acetoxy-4’-bromobenzophenone: The bromine atom in this compound can lead to different substitution reactions compared to the iodine atom in 2-Acetoxy-4’-iodobenzophenone.
Biological Activity
2-Acetoxy-4'-iodobenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H13IO3
- Molecular Weight : 348.17 g/mol
The compound features an acetoxy group (−OCOCH3) at the second position and an iodine atom at the para position relative to the carbonyl group of the benzophenone structure. This unique arrangement influences its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The acetoxy group can undergo hydrolysis, releasing acetic acid, which may participate in biochemical reactions. Additionally, the iodine atom can engage in halogen bonding, enhancing the compound's reactivity with proteins and nucleic acids.
Key Mechanisms:
- Hydrolysis : The acetoxy group can be hydrolyzed to form acetic acid.
- Halogen Bonding : The iodine atom can facilitate interactions with biomolecules, potentially influencing enzyme activity and receptor binding.
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress .
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
- Antimicrobial Activity : Investigations into its efficacy against various microbial strains have been conducted, showing promising results in inhibiting growth.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antioxidant Activity Study :
- Anti-inflammatory Mechanism :
-
Microbial Inhibition Research :
- A series of experiments assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, indicating its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | IUPAC Name | Antioxidant Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | This compound | High | Moderate |
4-Acetoxy-2'-iodobenzophenone | 4-Acetoxy-2'-iodobenzophenone | Moderate | Low |
2-Acetoxy-4'-bromobenzophenone | 2-Acetoxy-4'-bromobenzophenone | Low | Moderate |
This table illustrates that while all compounds share some structural similarities, their biological activities differ significantly based on their substituents.
Properties
IUPAC Name |
[2-(4-iodobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWPHPWYIXCPJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641569 |
Source
|
Record name | 2-(4-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-28-2 |
Source
|
Record name | 2-(4-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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